3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine
Overview
Description
3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a fluoromethyl group and a 5-methylfuran-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the fluoromethyl and 5-methylfuran-2-yl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automated processes to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluoromethyl and 5-methylfuran-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl and 5-methylfuran-2-yl groups may enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-4-(5-methylfuran-2-yl)pyrrolidine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
3-(Bromomethyl)-4-(5-methylfuran-2-yl)pyrrolidine: Contains a bromomethyl group, offering different reactivity and properties.
3-(Hydroxymethyl)-4-(5-methylfuran-2-yl)pyrrolidine: Features a hydroxymethyl group, which can influence its solubility and reactivity.
Uniqueness
3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine is unique due to the presence of the fluoromethyl group, which can impart distinct electronic and steric effects
Properties
IUPAC Name |
3-(fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7-2-3-10(13-7)9-6-12-5-8(9)4-11/h2-3,8-9,12H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLQAEJORJLMNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CNCC2CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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